molecular formula C10H10ClFN2O2 B6431897 3-[(5-chloro-3-fluoropyridin-2-yl)oxy]piperidin-2-one CAS No. 2199602-29-2

3-[(5-chloro-3-fluoropyridin-2-yl)oxy]piperidin-2-one

Cat. No.: B6431897
CAS No.: 2199602-29-2
M. Wt: 244.65 g/mol
InChI Key: QCYVQBHNMMYAAI-UHFFFAOYSA-N
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Description

3-[(5-chloro-3-fluoropyridin-2-yl)oxy]piperidin-2-one is a heterocyclic compound that features a piperidinone ring substituted with a chlorofluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-chloro-3-fluoropyridin-2-yl)oxy]piperidin-2-one typically involves the reaction of 5-chloro-3-fluoropyridine with piperidin-2-one under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(5-chloro-3-fluoropyridin-2-yl)oxy]piperidin-2-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles.

    Oxidation and reduction: The piperidinone ring can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as alkylated or arylated derivatives.

    Oxidation: Products include oxidized forms of the piperidinone ring.

    Reduction: Products include reduced forms of the piperidinone ring, such as piperidine derivatives.

Mechanism of Action

The mechanism of action of 3-[(5-chloro-3-fluoropyridin-2-yl)oxy]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorofluoropyridine moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-chloro-3-fluoropyridin-2-yl)oxy]piperidin-2-one is unique due to the presence of both the piperidinone ring and the chlorofluoropyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and agrochemicals.

Properties

IUPAC Name

3-(5-chloro-3-fluoropyridin-2-yl)oxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O2/c11-6-4-7(12)10(14-5-6)16-8-2-1-3-13-9(8)15/h4-5,8H,1-3H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYVQBHNMMYAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)OC2=C(C=C(C=N2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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